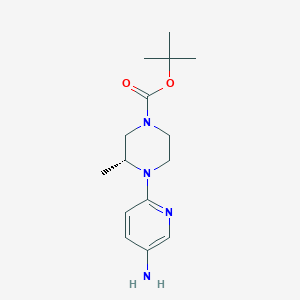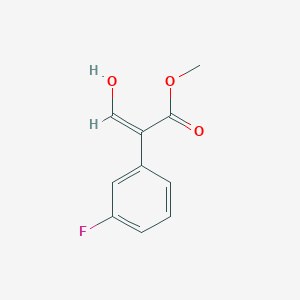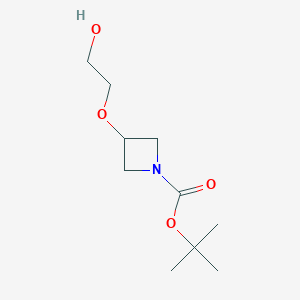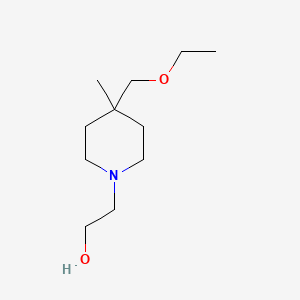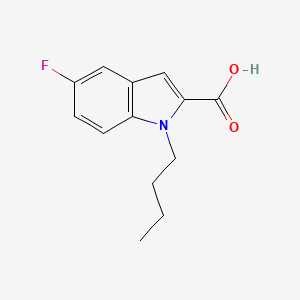![molecular formula C14H17NO2 B1469551 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one CAS No. 1416313-50-2](/img/structure/B1469551.png)
2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one
Vue d'ensemble
Description
The compound is a derivative of the bicyclo[2.2.2]octane structure . Bicyclo[2.2.2]octane is a type of organic compound with a structure that consists of two cyclopropane units sharing an edge .
Synthesis Analysis
While specific synthesis methods for “2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one” are not available, similar compounds such as 1-Azabicyclo[2.2.2]octan-3-one and 2-Oxabicyclo[2.2.2]octan-3-one have been synthesized through various methods . These methods often involve ring-opening polymerization (ROP) and other complex organic reactions .Applications De Recherche Scientifique
Structural Analysis and Synthesis
2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one and its derivatives have been a focus of research due to their significant biological activities. Studies have been conducted on the synthesis and structural analysis of such compounds. For instance, Sonar et al. (2006) described the synthesis of (Z)-2-(2-Methoxybenzylidene)-1-azabicyclo[2.2.2]octan-3-one, a closely related compound, and discussed its molecular conformation influenced by the ortho-methoxy group (Sonar, Parkin, & Crooks, 2006).
Biological Activity
The 1-azabicyclo[2.2.2]octan-3-ones, which are structurally similar to 2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one, have been explored for their biological activities. Snider et al. (1991) investigated CP-96,345, a potent nonpeptide antagonist of the substance P (NK1) receptor, which is structurally related to the 1-azabicyclo[2.2.2]octan-3-ones (Snider et al., 1991).
Microbial Hydroxylation
Microbial hydroxylation studies on related compounds have shown regio- and stereoselective hydroxylation. Wong and Burns (1999) conducted microbial hydroxylation of (Z)-2-benzylidene-1-azabicyclo[2.2.2]octan-3-one, resulting in products with varying enantiomeric excesses, showcasing the compound's versatility in biochemical transformations (Wong & Burns, 1999).
Antiprotozoal Activity
Research on azabicyclo[2.2.2]octane derivatives has also highlighted their potential in antiprotozoal applications. Seebacher et al. (2005) synthesized new 2-azabicyclo[3.2.2]nonanes from bicyclo[2.2.2]octan-2-ones and tested them for activities against Trypanosoma brucei rhodesiense and Plasmodium falciparum, showing promising antiprotozoal activity (Seebacher, Weis, Kaiser, Brun, & Saf, 2005).
Nematicidal Activity
In the field of agriculture, azabicyclo[2.2.2]octane derivatives have been explored for nematicidal properties. Xu et al. (2021) reported on the synthesis and nematicidal activity of novel isoindol-1-one derivatives, derived from 5-HT3 receptor antagonists, showing effective control against nematodes (Xu, Yang, Wang, & Song, 2021).
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-17-13-6-4-11(5-7-13)15-9-10-2-3-12(15)8-14(10)16/h4-7,10,12H,2-3,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJGSCBGSBTCAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3CCC2CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-2-azabicyclo[2.2.2]octan-5-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




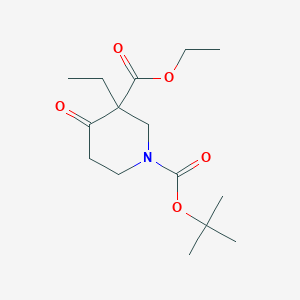

![4-({4-[(3-Fluorobenzyl)oxy]phenyl}sulfanyl)piperidine hydrochloride](/img/structure/B1469474.png)
![Methyl 4-(6-methylimidazo[1,2-a]pyridin-2-yl)benzoate](/img/structure/B1469475.png)
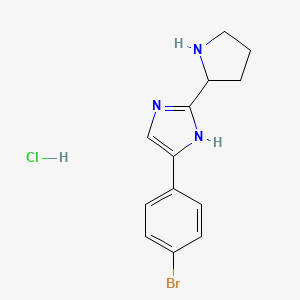
![2-Methyl-4-{[2-(methyloxy)ethyl]amino}-5-nitrobenzoic acid](/img/structure/B1469478.png)
